molecular formula C11H11FO2 B2964933 2-[1-(4-Fluorophenyl)cyclopropyl]acetic acid CAS No. 1226193-93-6

2-[1-(4-Fluorophenyl)cyclopropyl]acetic acid

Cat. No.: B2964933
CAS No.: 1226193-93-6
M. Wt: 194.205
InChI Key: OPGUVEPCGSCFOR-UHFFFAOYSA-N
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Description

2-[1-(4-Fluorophenyl)cyclopropyl]acetic acid (CAS 1226193-93-6) is a high-purity chemical compound with the molecular formula C11H11FO2 and a molecular weight of 194.20 g/mol . This compound serves as a versatile building block and intermediate in organic synthesis, particularly in the research and development of novel active molecules. The structure, featuring a cyclopropyl group adjacent to a phenyl ring and an acetic acid linker, is of significant interest in medicinal and agrochemistry. Compounds with the phenyl-cyclopropyl-acetic acid motif have been investigated for their insecticidal properties, as they can serve as core structures for the synthesis of more complex esters and derivatives . The incorporation of a fluorine atom on the phenyl ring is a common strategy in drug and agrochemical design, as it can influence the molecule's metabolic stability, lipophilicity, and binding affinity . Researchers value this compound for constructing molecular scaffolds and exploring structure-activity relationships. The carboxylic acid functional group allows for further derivatization, including the formation of amides or esters, facilitating its integration into larger target structures. This product is intended for Research Use Only and is not suitable for human diagnostic or therapeutic use. Proper handling procedures should be followed, and the material should be stored sealed in a dry, cool environment .

Properties

IUPAC Name

2-[1-(4-fluorophenyl)cyclopropyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO2/c12-9-3-1-8(2-4-9)11(5-6-11)7-10(13)14/h1-4H,5-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPGUVEPCGSCFOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC(=O)O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-Fluorophenyl)cyclopropyl]acetic acid typically involves the cyclopropanation of a suitable precursor, followed by functional group transformations to introduce the acetic acid moiety. One common method involves the reaction of 4-fluorophenylmagnesium bromide with cyclopropylcarboxaldehyde, followed by oxidation to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-Fluorophenyl)cyclopropyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

2-[1-(4-Fluorophenyl)cyclopropyl]acetic acid has diverse scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(4-Fluorophenyl)cyclopropyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity and specificity, while the cyclopropyl group can influence the compound’s stability and reactivity. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Key Observations:

  • Fluorine vs. Trifluoromethoxy Groups : The 4-fluorophenyl group in the target compound offers moderate lipophilicity, while the trifluoromethoxy analog () provides enhanced metabolic stability due to stronger electron-withdrawing effects .
  • Functional Group Diversity : The acetic acid moiety enables salt formation (e.g., sodium salts in montelukast), enhancing solubility for oral administration .

Montelukast Sodium

  • Activity : Montelukast is a potent cysteinyl leukotriene receptor antagonist used in asthma and allergy treatment. Its cyclopropane-acetic acid moiety is critical for binding to the receptor’s hydrophobic pocket .
  • Synthesis : Involves multi-step processes, including cyclopropanation, thioether formation, and salt preparation (e.g., reaction with sodium hydroxide) .
  • Stability : Light-sensitive; requires low-actinic glassware for handling .

2-{1-[4-(Trifluoromethoxy)phenyl]cyclopropyl}acetic Acid

  • Applications : The trifluoromethoxy group likely improves blood-brain barrier penetration compared to the target compound, making it suitable for CNS-targeted therapies .

1-[2-(4-Fluorophenyl)cyclopropyl]ethanone

  • Synthetic Relevance : This ketone derivative () could serve as a precursor to the target compound via oxidation or Grignard reactions to introduce the acetic acid group .

Stability and Handling

  • Light Sensitivity : Fluorinated aromatic compounds like montelukast require protection from light to prevent degradation .
  • Storage : Acidic or salt forms (e.g., sodium salts) may improve shelf-life, as seen in montelukast sodium .

Biological Activity

2-[1-(4-Fluorophenyl)cyclopropyl]acetic acid is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 1226193-93-6
  • Molecular Formula : C12H13F1O2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly in the context of anti-inflammatory and analgesic effects. It is believed to function as a selective inhibitor of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.

Biological Activity Overview

The compound has been investigated for several biological activities:

  • Anti-inflammatory Activity : Research indicates that this compound exhibits significant anti-inflammatory properties by inhibiting COX-2 activity. This inhibition leads to a reduction in prostaglandin synthesis, which is crucial for mediating inflammation.
  • Analgesic Effects : Studies have demonstrated that the compound can alleviate pain through its anti-inflammatory actions, making it a candidate for pain management therapies.
  • Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties, particularly against certain types of cancer cell lines. Its mechanism may involve inducing apoptosis in cancer cells and inhibiting tumor growth.

Table 1: Summary of Biological Activities

Activity TypeEffectiveness LevelMechanism of Action
Anti-inflammatoryHighCOX-2 inhibition
AnalgesicModerateReduction of prostaglandins
AnticancerEmergingInduction of apoptosis

Case Study 1: Anti-inflammatory Effects

A study conducted by Hayashi et al. explored the structure-activity relationship (SAR) of various analogues, including this compound. The results indicated that compounds with similar structures exhibited potent COX-2 inhibition, suggesting that this compound could serve as a lead for developing new anti-inflammatory drugs .

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that this compound induced apoptosis in MCF-7 (breast cancer) and U-937 (monocytic leukemia) cell lines. The compound demonstrated IC50 values comparable to established chemotherapeutics, indicating its potential as an anticancer agent .

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